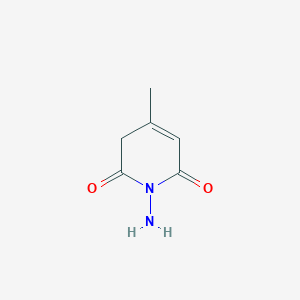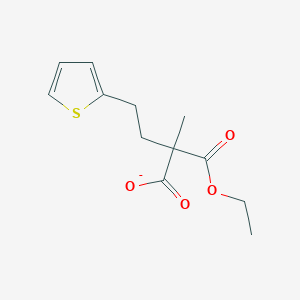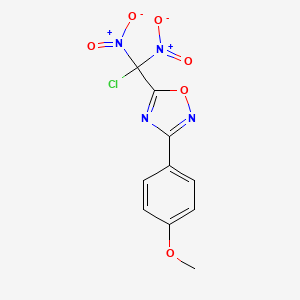![molecular formula C19H20N2S B12578848 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- CAS No. 204461-24-5](/img/structure/B12578848.png)
4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thia-1,2-diazaspiro[45]dec-2-ene, 1,3-diphenyl- is a heterocyclic compound that features a unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- typically involves the reaction of cyclic ketones with oxamic acid thiohydrazides. This reaction proceeds through the formation of acyclic hydrazones, which then cyclize into the desired spiro compound. The reaction conditions often include the use of solvents like chloroform and the application of heat to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures for handling reactive intermediates and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Materials Science: It is used in the development of organic solar cells and corrosion inhibitors.
Biological Research: The compound’s unique structure makes it a valuable tool for studying enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved in its biological activity often include modulation of signaling cascades and interference with cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar thiadiazole ring structure and exhibit a wide range of biological activities.
Spiro-Linked Derivatives: Compounds with spiro-linked structures often have unique chemical and biological properties.
Uniqueness
4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- stands out due to its specific spiro configuration and the presence of both sulfur and nitrogen atoms in the ring. This unique structure contributes to its diverse reactivity and broad spectrum of applications in various scientific fields .
Propriétés
Numéro CAS |
204461-24-5 |
|---|---|
Formule moléculaire |
C19H20N2S |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2,4-diphenyl-1-thia-3,4-diazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C19H20N2S/c1-4-10-16(11-5-1)18-20-21(17-12-6-2-7-13-17)19(22-18)14-8-3-9-15-19/h1-2,4-7,10-13H,3,8-9,14-15H2 |
Clé InChI |
FGIBJDSGWHGNPY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)N(N=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(4-Methylcyclohexyl)methylene]diphenol](/img/structure/B12578772.png)
![N-Cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12578776.png)
![N-(3-Fluorophenyl)-N-[4-(furan-2-yl)butan-2-yl]urea](/img/structure/B12578778.png)
![2h-[1,4]Oxazino[3,4-b][1,3]oxazine](/img/structure/B12578783.png)
![4-[(Z)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate](/img/structure/B12578793.png)
![N,N'-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide](/img/structure/B12578796.png)
![4-Piperidinol, 1-[3-(9H-carbazol-9-yl)propyl]-4-(4-chlorophenyl)-](/img/structure/B12578798.png)

![magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide](/img/structure/B12578819.png)


![4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate](/img/structure/B12578855.png)


